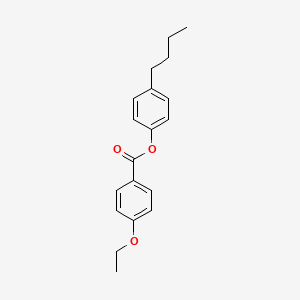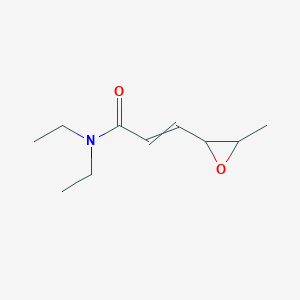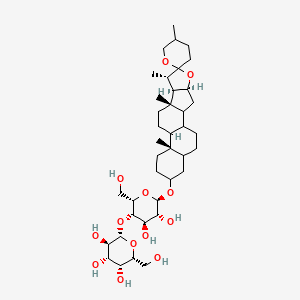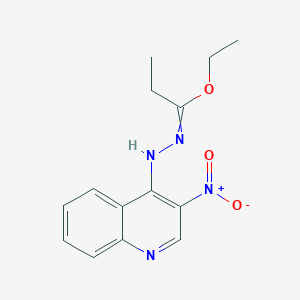
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate is a complex organic compound characterized by its unique molecular structure It contains a quinoline ring substituted with a nitro group at the 3-position and an ethyl ester group attached to a propanehydrazonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group, followed by the formation of the hydrazonate moiety through a series of condensation reactions. The final step involves esterification to attach the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Quinoline: A basic structure similar to Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate but without the nitro and hydrazonate groups.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Chloroquine: A quinoline derivative used as an antimalarial agent.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the nitro and hydrazonate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
51093-98-2 |
|---|---|
Fórmula molecular |
C14H16N4O3 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate |
InChI |
InChI=1S/C14H16N4O3/c1-3-13(21-4-2)16-17-14-10-7-5-6-8-11(10)15-9-12(14)18(19)20/h5-9H,3-4H2,1-2H3,(H,15,17) |
Clave InChI |
UECDYYVUKXGTBH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


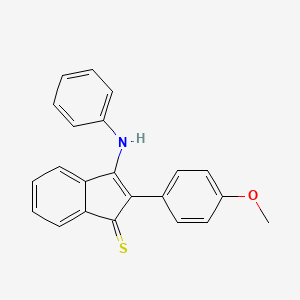

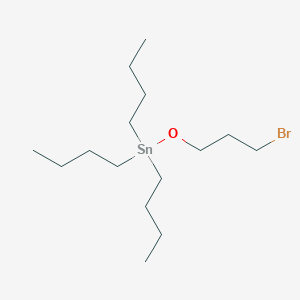
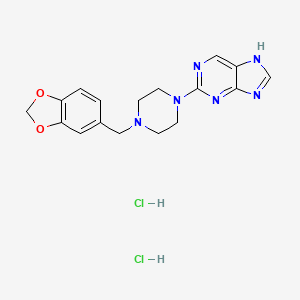
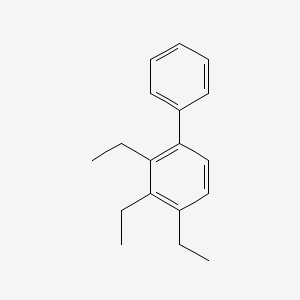
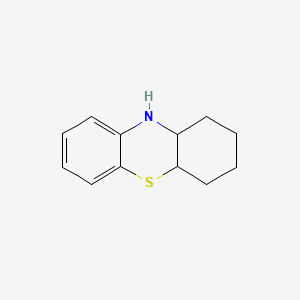
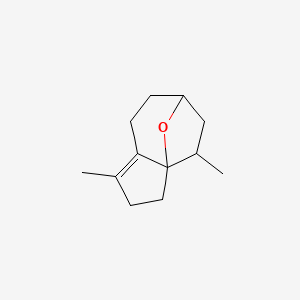
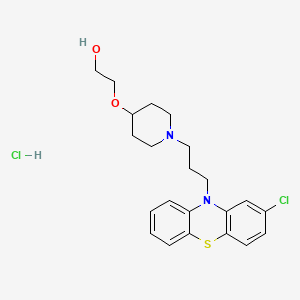
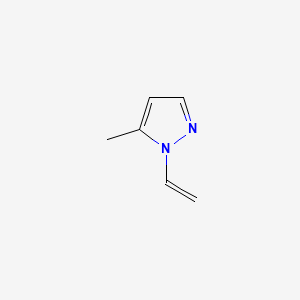
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

